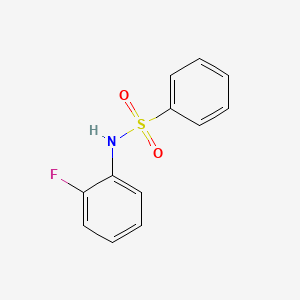

N-(2-fluorophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H10FNO2S |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(2-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H |

InChI Key |

MKRQPKPFOBVGFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

The Medicinal Chemistry Potential of N-(2-fluorophenyl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the backbone of a multitude of clinically approved drugs. The introduction of a fluorine atom onto the N-phenyl ring, specifically at the ortho position, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering a promising avenue for the development of novel therapeutic agents. This in-depth technical guide explores the medicinal chemistry potential of N-(2-fluorophenyl)benzenesulfonamide derivatives, with a primary focus on their synthesis, and prospective anticancer and antimicrobial applications. While direct and extensive research on this specific substitution pattern is emerging, this guide synthesizes data from closely related fluorinated benzenesulfonamides to provide a comprehensive overview of their potential. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Incorporation of the 2-Fluorophenyl Moiety

The benzenesulfonamide core is a versatile pharmacophore, renowned for its ability to interact with a wide range of biological targets.[1][2] Its synthetic tractability allows for facile derivatization, enabling the fine-tuning of its pharmacological profile. The strategic introduction of a fluorine atom, particularly on an N-aryl substituent, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through unique electronic interactions.

The 2-fluorophenyl group is of particular interest due to the ortho-fluorine's ability to:

-

Induce a specific conformation: The steric and electronic influence of the ortho-fluorine can lock the N-phenyl ring in a preferred orientation relative to the sulfonamide bridge, potentially leading to enhanced and more selective target engagement.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide proton, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

-

Enhance Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.

This guide will delve into the synthetic pathways to access N-(2-fluorophenyl)benzenesulfonamide derivatives and explore their potential as anticancer and antimicrobial agents, drawing upon the established knowledge of analogous compounds.

Synthesis of N-(2-fluorophenyl)benzenesulfonamide Derivatives

The most common and efficient method for the synthesis of N-aryl benzenesulfonamides is the reaction of a substituted benzenesulfonyl chloride with the corresponding aniline derivative.[1]

General Synthetic Workflow

The synthesis of N-(2-fluorophenyl)benzenesulfonamide derivatives typically follows a two-step process: the preparation of the requisite benzenesulfonyl chloride and the subsequent sulfonamide bond formation.

Figure 1: General synthetic workflow for N-(2-fluorophenyl)benzenesulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(2-fluorophenyl)-4-methylbenzenesulfonamide

This protocol provides a representative example for the synthesis of a simple N-(2-fluorophenyl)benzenesulfonamide derivative.

Materials:

-

4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

-

2-Fluoroaniline

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq.) in dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq.) dropwise.

-

Sulfonyl Chloride Addition: To the stirred solution, add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq.) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-fluorophenyl)-4-methylbenzenesulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Anticancer Potential of N-(2-fluorophenyl)benzenesulfonamide Derivatives

While specific data for N-(2-fluorophenyl)benzenesulfonamide derivatives is limited, the broader class of fluorinated benzenesulfonamides has demonstrated significant anticancer activity through various mechanisms.[3][4]

Mechanism of Action: Carbonic Anhydrase Inhibition

A prominent mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.

Figure 2: Proposed mechanism of anticancer activity via carbonic anhydrase inhibition.

The sulfonamide moiety of these derivatives can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition. The 2-fluorophenyl group can contribute to enhanced binding affinity and selectivity for specific CA isoforms.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Studies on various substituted benzenesulfonamide derivatives have provided valuable SAR insights that can guide the design of novel N-(2-fluorophenyl) analogues.

| Compound Class | Substitution Pattern | Observed Activity | Reference |

| Thiazolone-benzenesulfonamides | Varied aryl substitutions | Significant inhibitory effect against breast cancer cell lines (MDA-MB-231, MCF-7) with IC50 values in the low micromolar range. | [2][5] |

| s-Triazine-benzenesulfonamides | Cyclic linkers | Potent inhibition of hCA IX and anticancer activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines. | [3] |

| Indoline-benzenesulfonamides | Varied N-phenyl substitutions | Moderate to good anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines. | [4] |

Table 1: Anticancer Activity of Analogous Benzenesulfonamide Derivatives

These findings suggest that the nature of the substituent on the benzenesulfonamide ring, in combination with the N-aryl group, plays a critical role in determining the anticancer potency and selectivity. The introduction of a 2-fluorophenyl group is a rational strategy to explore novel chemical space within this promising class of compounds.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-(2-fluorophenyl)benzenesulfonamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-(2-fluorophenyl)benzenesulfonamide derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Potential of N-(2-fluorophenyl)benzenesulfonamide Derivatives

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of inspiration for the development of new antibacterial and antifungal drugs.[6][7][8][9]

Mechanism of Action: Dihydropteroate Synthase Inhibition

The classical mechanism of action of sulfonamides as antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. As humans obtain folic acid from their diet, DHPS inhibitors are selectively toxic to bacteria.

Figure 3: Proposed mechanism of antimicrobial activity via DHPS inhibition.

The N-(2-fluorophenyl)benzenesulfonamide scaffold can act as a competitive inhibitor of PABA, binding to the active site of DHPS and blocking the synthesis of folic acid.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

The antimicrobial activity of benzenesulfonamide derivatives is highly dependent on the substitution pattern.

| Compound Class | Substitution Pattern | Observed Activity | Reference |

| Benzenesulfonamide-fluoroquinolones | N4-piperazinyl derivatization | Shift in activity from Gram-negative to Gram-positive strains. | [10] |

| Thiazolone-benzenesulfonamides | Varied aryl substitutions | Significant inhibition against S. aureus and antibiofilm activity against K. pneumonia. | [2][5] |

| 1,2-Benzisothiazole-benzenesulfonamides | Sulfonylurea derivatives | Good antibacterial activity against Gram-positive bacteria. | [6] |

Table 2: Antimicrobial Activity of Analogous Benzenesulfonamide Derivatives

These studies highlight the potential for developing potent and selective antimicrobial agents by modifying the benzenesulfonamide scaffold. The inclusion of a 2-fluorophenyl group could enhance the antibacterial spectrum or potency of these derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique for determining MIC values.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

N-(2-fluorophenyl)benzenesulfonamide derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the N-(2-fluorophenyl)benzenesulfonamide derivatives in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion and Future Directions

N-(2-fluorophenyl)benzenesulfonamide derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Based on the extensive research on analogous fluorinated benzenesulfonamides, it is reasonable to hypothesize that these derivatives will exhibit noteworthy anticancer and antimicrobial activities. The ortho-fluoro substitution is anticipated to confer advantageous physicochemical and pharmacological properties, potentially leading to compounds with enhanced potency, selectivity, and metabolic stability.

Future research in this area should focus on:

-

Synthesis and Screening: The synthesis of a focused library of N-(2-fluorophenyl)benzenesulfonamide derivatives with diverse substituents on the benzenesulfonamide ring, followed by systematic screening for anticancer and antimicrobial activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most active compounds.

-

Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies to guide the optimization of lead compounds.

-

In Vivo Evaluation: Preclinical evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases.

This technical guide provides a solid foundation for researchers to embark on the exploration of N-(2-fluorophenyl)benzenesulfonamide derivatives as a fertile ground for the discovery of novel therapeutic agents.

References

- Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., & Elsaadi, M. T. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16781.

- BenchChem. (n.d.). Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357).

- González, J., Canora, L., de la Cuesta, E., & Rodríguez, A. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Journal of Medicinal Chemistry, 48(8), 2887–2895.

- Pansare, D. N., & Shelke, R. N. (2019).

- Nemr, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241–26257.

- Nemr, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241–26257.

- Perrone, F., Gnerre, C., Catanzaro, A., & Giammona, G. (2000). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 55(5), 374–379.

- Juškaitė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., & Matulis, D. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Models. Molecules, 26(22), 6886.

- Ghorab, M. M., Ragab, F. A., Al-Said, M. S., & Nissan, Y. M. (2012). Benzenesulfonamide derivatives of antibacterial activity.

- Khan, I., & Ibrar, A. (2014). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chilean Chemical Society, 59(1), 2269–2272.

- Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013).

Sources

- 1. Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357) [evitachem.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives [zenodo.org]

- 10. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-fluorophenyl)benzenesulfonamide: Mechanism of Action & In Vitro Characterization

This guide provides an in-depth technical analysis of N-(2-fluorophenyl)benzenesulfonamide , treating it as a privileged pharmacophore and chemical probe used in drug discovery. While often a core scaffold for more complex therapeutics (such as HIV-1 capsid inhibitors, CCR4 antagonists, and antimitotic agents), its intrinsic physicochemical properties and specific binding modes in vitro warrant a dedicated mechanistic examination.

Executive Summary

N-(2-fluorophenyl)benzenesulfonamide represents a critical structural motif in medicinal chemistry, classified as an N-aryl benzenesulfonamide . Unlike primary sulfonamides (

Its mechanism of action in vitro is defined by three core pharmacological activities:

-

Chemokine Receptor Antagonism: Allosteric blockade of CCR4/CXCR2 receptors, inhibiting chemotaxis.

-

Antimitotic Activity: Disruption of tubulin dynamics or kinesin motor function (e.g., Eg5), leading to cell cycle arrest at G2/M.

-

Viral Capsid Modulation: Binding to hydrophobic pockets in viral capsids (e.g., HIV-1 CA), altering assembly kinetics.

The inclusion of the 2-fluoro substituent is a deliberate medicinal chemistry strategy to block metabolic hydroxylation at the susceptible ortho position and to lock the bioactive conformation via intramolecular hydrogen bonding or dipole-dipole interactions.

Chemical Identity & Physicochemical Properties

Understanding the in vitro behavior requires analyzing the molecule's intrinsic properties.

| Property | Value / Description | Impact on In Vitro Assays |

| Molecular Formula | Core scaffold for SAR expansion. | |

| Molecular Weight | ~251.28 g/mol | Fragment-like; high ligand efficiency (LE). |

| LogP (Lipophilicity) | ~2.5 - 3.0 | High membrane permeability; requires DMSO < 1% in assays to prevent precipitation. |

| pKa (Sulfonamide NH) | ~9.5 - 10.5 | Predominantly neutral at physiological pH (7.4), facilitating intracellular target engagement. |

| 2-Fluoro Effect | Electronic/Steric | Increases metabolic stability (blocks CYP-mediated oxidation); alters phenyl ring torsion angle. |

Mechanisms of Action (In Vitro)

Primary Mechanism: Chemokine Receptor Antagonism (CCR4/CXCR2)

The N-aryl benzenesulfonamide scaffold is a validated pharmacophore for intracellular allosteric antagonists of chemokine receptors, particularly CCR4 and CXCR2 .

-

Binding Mode: The molecule binds to an intracellular allosteric site (distinct from the orthosteric chemokine binding site) located between Transmembrane (TM) helices 1, 2, and 7.

-

The "Toggle Switch" Blockade: Binding prevents the conformational change of the receptor's ionic lock (DRY motif), thereby inhibiting the coupling of the

protein. -

Downstream Effect:

-

Inhibition of

mobilization. -

Blockade of ERK1/2 phosphorylation.

-

Arrest of actin polymerization and chemotaxis.

-

Secondary Mechanism: Antimitotic Tubulin/Kinesin Modulation

Derivatives of this scaffold often exhibit cytotoxicity by targeting the mitotic machinery.

-

Tubulin Binding: The sulfonamide moiety mimics the pharmacophore of colchicine-site binders, inhibiting tubulin polymerization.

-

Kinesin Inhibition: Some analogs bind to the allosteric loop of the mitotic kinesin Eg5 (KIF11), preventing bipolar spindle formation and causing "monoastral" arrest.

Case Study: HIV-1 Capsid (CA) Interaction

Recent studies (e.g., Li et al., 2020) identify benzenesulfonamide derivatives as HIV-1 Capsid inhibitors.

-

Mechanism: The molecule binds to a hydrophobic pocket between CA monomers.

-

Effect: It acts as a "molecular wedge," either accelerating capsid assembly (leading to malformed cores) or stabilizing the capsid (preventing uncoating), both of which are lethal to the virus.

Visualization: Signaling & Mechanism

Chemokine Receptor Blockade Pathway

The following diagram illustrates the interruption of the chemokine signaling cascade by N-(2-fluorophenyl)benzenesulfonamide.

Caption: Allosteric blockade of GPCR signaling. The inhibitor binds to the transmembrane bundle, preventing G-protein coupling and downstream Calcium flux.

Experimental Protocols

To validate the mechanism of action in vitro, the following assay cascade is recommended.

Calcium Flux Assay (GPCR Functional Assay)

Objective: Measure the inhibition of agonist-induced calcium release in CCR4/CXCR2-expressing cells (e.g., CHO-K1 or HEK293).

Protocol:

-

Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid. Incubate for 45 min at 37°C.

-

Compound Treatment: Add N-(2-fluorophenyl)benzenesulfonamide (serial dilutions in DMSO, final <0.5%) to cells. Incubate for 15 min (Antagonist Mode).

-

Agonist Addition: Inject

concentration of chemokine ligand (e.g., CCL17). -

Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a kinetic plate reader (FLIPR).

-

Analysis: Calculate

based on the reduction of Peak Fluorescence minus Baseline.

Tubulin Polymerization Assay

Objective: Determine if the compound directly binds tubulin or affects assembly kinetics.

Protocol:

-

Preparation: Use >99% pure tubulin protein in G-PEM buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -

Setup: In a pre-warmed (37°C) 96-well plate, mix tubulin (3 mg/mL) with the test compound (10 µM and 50 µM). Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

-

Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

Interpretation:

-

Inhibition: Decreased

and final OD (similar to Colchicine). -

Stabilization: Reduced lag time and increased final OD (similar to Paclitaxel).

-

Metabolic Stability (Microsomal Stability)

Objective: Assess the protective effect of the 2-fluoro substituent against oxidative metabolism.

Protocol:

-

Incubation: Mix compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

) and half-life (

Data Presentation & Interpretation

When characterizing this scaffold, structure-activity relationship (SAR) data should be tabulated to highlight the impact of the fluorine atom.

Table 1: Theoretical SAR Comparison (Representative Data)

| Compound Structure | Mechanism Note | ||

| N-phenylbenzenesulfonamide (Unsubstituted) | 1.2 µM | 15 min | Rapid ortho-hydroxylation. |

| N-(2-fluorophenyl)benzenesulfonamide | 0.4 µM | >60 min | Blocked metabolic site; improved potency via conformational lock. |

| N-(4-fluorophenyl)benzenesulfonamide | 0.8 µM | 45 min | Improved stability, but different binding pose. |

| N-(2,6-difluorophenyl)... | >10 µM | >120 min | Steric clash prevents binding (in some pockets). |

References

-

Li, K., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors. Journal of Medicinal Chemistry. Link

-

Scott, W.L., et al. (2002). Benzenesulfonamide derivatives as CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Gatne, M., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Link

-

PubChem Compound Summary . N-(2-fluorophenyl)benzenesulfonamide.[1][2][3][4] National Center for Biotechnology Information. Link

Sources

N-(2-fluorophenyl)benzenesulfonamide SMILES string and molecular weight

Technical Guide: -(2-fluorophenyl)benzenesulfonamide

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound represents a core sulfonamide pharmacophore featuring an ortho-fluorinated aromatic ring.[1] The fluorine substitution at the 2-position (ortho) is a critical bioisostere in medicinal chemistry, often employed to alter metabolic stability (blocking ring oxidation) and influence the pKa of the sulfonamide nitrogen via inductive effects.[1]

Core Identifiers

| Property | Data Specification |

| IUPAC Name | |

| Common Name | 2'-Fluorobenzenesulfonanilide |

| Molecular Formula | |

| Molecular Weight | 251.28 g/mol |

| Exact Mass | 251.0416 g/mol |

| SMILES | c1ccccc1S(=O)(=O)Nc2ccccc2F |

| InChI Key | AZORQGXJAXEIGC-UHFFFAOYSA-N (Predicted) |

Drug-Like Properties (Lipinski Profile)[1]

Synthetic Architecture

The synthesis of

Reaction Logic

The reaction involves the attack of the nucleophilic aniline nitrogen on the electrophilic sulfur of benzenesulfonyl chloride.[1]

-

Reagents: Benzenesulfonyl chloride (1.0 eq), 2-Fluoroaniline (1.0 eq).[1]

-

Base: Pyridine (Solvent/Scavenger) or Triethylamine (

) in DCM.[1] -

Critical Control: The ortho-fluorine atom exerts an electron-withdrawing effect (

), slightly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.[1] Mild heating or extended reaction times may be required compared to standard anilines.

Experimental Protocol (Standardized)

-

Preparation: In a dry 100 mL round-bottom flask, dissolve 2-fluoroaniline (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Pyridine (12 mmol) or Triethylamine (12 mmol) and cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add benzenesulfonyl chloride (10 mmol) diluted in DCM (5 mL) over 15 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Workup (Self-Validating Step):

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the sulfonylation of 2-fluoroaniline.

Structural Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[1] The following data is expected for the target structure.

Proton NMR ( NMR, 400 MHz, )

-

10.0–10.5 ppm (s, 1H): Sulfonamide

- 7.7–7.9 ppm (m, 2H): Benzenesulfonyl ortho protons.[1]

- 7.5–7.6 ppm (m, 3H): Benzenesulfonyl meta/para protons.[1]

-

7.1–7.3 ppm (m, 4H): 2-Fluorophenyl ring protons.[1] Look for complex splitting patterns (multiplets) due to

Mass Spectrometry (ESI-MS)[1][10]

Medicinal Chemistry Context

Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1] The

While primary sulfonamides (

The "Fluorine Effect"

The inclusion of the fluorine atom at the ortho position serves three specific mechanistic functions:

-

Conformational Lock: The size of fluorine (Van der Waals radius ~1.47 Å) creates steric hindrance that restricts rotation around the

bond, potentially locking the molecule in a bioactive conformation.[1] -

Metabolic Stability: The C-F bond is metabolically inert. Placing it at the ortho position blocks metabolic hydroxylation at this susceptible site.[1]

-

Lipophilicity: Fluorination increases the partition coefficient (LogP), enhancing membrane permeability for intracellular targets.[1]

Mechanism of Action Diagram[1]

Figure 2: Schematic interaction of the sulfonamide pharmacophore with the Carbonic Anhydrase active site, highlighting the role of the fluorine substituent.[1]

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

PubChem Database. (2025).[1][2][3][4] Compound Summary: Benzenesulfonamide Derivatives. National Center for Biotechnology Information.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Gowda, B. T., et al. (2006).[1] Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(substituted phenyl)-benzenesulphonamides. Z. Naturforsch. Link

Sources

- 1. Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357) [evitachem.com]

- 2. N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide | C19H17FN2O5S2 | CID 16231655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-fluorophenyl)benzenesulfonamide | C12H10FNO2S | CID 295229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 669015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Catalytic Methods for Synthesizing Fluorinated Sulfonamides

Introduction

Fluorinated sulfonamides represent a cornerstone of modern medicinal chemistry and drug development. The incorporation of fluorine atoms into sulfonamide scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This has translated into a significant number of successful therapeutic agents across various disease areas.[4][5][6] Consequently, the development of efficient and versatile synthetic methods to access these valuable compounds is of paramount importance.

Traditionally, the synthesis of sulfonamides has relied on the reaction of sulfonyl chlorides with amines. However, the high reactivity and instability of sulfonyl chlorides can lead to poor selectivity and incompatibility with sensitive functional groups.[4] This has spurred the development of catalytic methods that utilize more stable and readily available precursors, offering milder reaction conditions and broader substrate scope. This guide provides a detailed overview of contemporary catalytic strategies for the synthesis of fluorinated sulfonamides, with a focus on photoredox, electrochemical, and transition-metal-catalyzed approaches. Each section includes a discussion of the underlying principles, detailed experimental protocols, and insights into the practical application of these methods.

I. Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[7] This strategy has been successfully applied to the synthesis of fluorinated sulfonamides, offering a distinct advantage in terms of functional group tolerance and the ability to forge challenging bonds.

A. Aminofluorosulfonylation of Unactivated Olefins

A notable application of photoredox catalysis is the three-component aminofluorosulfonylation of unactivated alkenes.[8][9] This method allows for the direct installation of both an amino group and a fluorosulfonyl group across a double bond, providing rapid access to complex aliphatic sulfonyl fluorides.

Mechanism Insight: The reaction is believed to proceed through a radical cascade mechanism. A photocatalyst, upon excitation by visible light, initiates the formation of an amidyl radical from a suitable N-centered radical precursor. This radical then adds to the alkene, generating a carbon-centered radical. Subsequent trapping by a sulfur dioxide surrogate (like DABSO) and an electrophilic fluorine source (such as N-fluorobenzenesulfonimide, NFSI) furnishes the desired aminofluorosulfonylated product.[8]

Caption: Proposed mechanism for photoredox-catalyzed aminofluorosulfonylation.

Protocol 1: Photoredox-Catalyzed Aminofluorosulfonylation of Styrene

Materials:

-

Styrene (1.0 equiv)

-

N-Phenyl-p-toluenesulfonamide (1.2 equiv)

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (1.5 equiv)

-

N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

-

Photocatalyst (e.g., fac-Ir(ppy)3) (1-2 mol%)

-

Degassed solvent (e.g., MeCN)

-

Blue LED light source

Procedure:

-

To an oven-dried Schlenk tube, add the photocatalyst, N-phenyl-p-toluenesulfonamide, DABSO, and NFSI.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed MeCN, followed by styrene via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated sulfonamide.

Rationale: The use of a degassed solvent and an inert atmosphere is crucial to prevent quenching of the excited state of the photocatalyst by oxygen. The choice of photocatalyst and solvent may require optimization depending on the specific substrates.

II. Electrochemical Synthesis: A Sustainable and Green Alternative

Electrochemical methods offer a green and sustainable approach to the synthesis of fluorinated sulfonamides, avoiding the need for stoichiometric chemical oxidants or reductants.[10][11] These reactions are typically conducted under mild conditions and can exhibit high functional group tolerance.

A. Oxidative Coupling of Thiols and Fluoride

A prominent electrochemical method involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF).[11] This approach provides a direct and environmentally benign route to sulfonyl fluorides.

Mechanism Insight: The reaction is thought to proceed via anodic oxidation of the thiol or disulfide to generate a sulfenyl radical intermediate. This intermediate can then react with fluoride ions and undergo further oxidation to form the sulfonyl fluoride. The use of a supporting electrolyte is essential to ensure conductivity.[11]

Caption: Simplified workflow for electrochemical synthesis of sulfonyl fluorides.

Protocol 2: Electrochemical Synthesis of Phenylsulfonyl Fluoride from Thiophenol

Materials:

-

Thiophenol (1.0 equiv)

-

Potassium fluoride (KF) (5.0 equiv)

-

Triethylamine trihydrofluoride (Et3N·3HF) as a supporting electrolyte and fluoride source

-

Acetonitrile (MeCN) as the solvent

-

Undivided electrochemical cell with graphite electrodes

Procedure:

-

Set up an undivided electrochemical cell with two graphite electrodes.

-

To the cell, add thiophenol, potassium fluoride, and Et3N·3HF.

-

Add acetonitrile as the solvent.

-

Apply a constant current (e.g., 10 mA) to the cell and stir the mixture at room temperature.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Rationale: Et3N·3HF serves as both a supporting electrolyte and a soluble fluoride source, which is often more effective than solid KF alone.[10][12] The constant current ensures a controlled rate of reaction.

III. Transition-Metal Catalysis: Precision and Control

Transition-metal catalysis provides a powerful platform for the synthesis of fluorinated sulfonamides, enabling a wide range of cross-coupling reactions with high selectivity and efficiency. Palladium, copper, and rhodium are among the most commonly employed metals for these transformations.

A. Palladium-Catalyzed Synthesis from Aryl Halides

Palladium catalysis is particularly effective for the synthesis of aryl sulfonyl fluorides from aryl halides (iodides or bromides).[5][13][14] This method typically involves the use of a sulfur dioxide surrogate and an electrophilic fluorine source in a one-pot procedure.

Mechanism Insight: The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes insertion of sulfur dioxide (from a surrogate like DABSO), followed by reaction with an electrophilic fluorinating agent (e.g., Selectfluor). Reductive elimination then furnishes the aryl sulfonyl fluoride and regenerates the Pd(0) catalyst.[5][14]

Protocol 3: Palladium-Catalyzed Synthesis of 4-Tolylsulfonyl Fluoride from 4-Iodotoluene

Materials:

-

4-Iodotoluene (1.0 equiv)

-

DABSO (1.2 equiv)

-

Selectfluor (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (5 mol%)

-

Butyldi-1-adamantylphosphine (P(Ad)2Bu) (8 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

Isopropanol (iPrOH) and Acetonitrile (MeCN) as solvents

Procedure:

-

In a glovebox, add Pd(OAc)2 and P(Ad)2Bu to an oven-dried vial.

-

Add iPrOH and stir for 10 minutes.

-

Add 4-iodotoluene, DABSO, and Et3N.

-

Seal the vial and heat the reaction mixture at 75 °C for 16 hours.

-

Cool the reaction to room temperature.

-

Add Selectfluor and MeCN, and stir at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by flash column chromatography.

Rationale: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The two-step, one-pot procedure allows for the sequential formation of the sulfinate intermediate and its subsequent fluorination.[5][14]

B. Copper-Catalyzed Synthesis from Aryldiazonium Salts

Copper catalysis offers a complementary approach, particularly for the synthesis of aryl sulfonamides from readily available aryldiazonium salts.[15][16]

Protocol 4: Copper-Catalyzed Synthesis of N-Morpholin-4-yl-benzenesulfonamide

Materials:

-

Benzenediazonium tetrafluoroborate (1.0 equiv)

-

DABCO·(SO2)2 (1.5 equiv)

-

N-Chloromorpholine (prepared in situ from morpholine and NCS) (1.2 equiv)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (5 mol%)

-

Isopropanol (iPrOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) as the solvent

Procedure:

-

Prepare N-chloromorpholine by reacting morpholine with N-chlorosuccinimide (NCS) in DCE in the dark for 20 minutes.

-

In a separate flask under a nitrogen atmosphere, dissolve Cu(OTf)2, benzenediazonium tetrafluoroborate, DABCO·(SO2)2, and iPrOH in DCE.

-

Add the previously prepared N-chloromorpholine solution to the reaction mixture via syringe.

-

Heat the reaction at 60 °C for 30 minutes.

-

Cool to room temperature, dilute with dichloromethane, and wash with water.

-

Dry the organic layer, concentrate, and purify by chromatography.[16]

Rationale: This one-pot, two-step process involves the in situ generation of the N-chloroamine, which then participates in the copper-catalyzed coupling with the aryldiazonium salt and the SO2 surrogate.[16]

IV. Data Summary

| Method | Catalyst | Starting Materials | Key Reagents | Advantages |

| Photoredox Catalysis | e.g., fac-Ir(ppy)3 | Alkenes, Amine Precursors | SO2 surrogate, F source | Mild conditions, High functional group tolerance |

| Electrochemical Synthesis | None (electrode-mediated) | Thiols, Disulfides | Fluoride source (KF, Et3N·3HF) | Sustainable, Avoids chemical oxidants |

| Palladium Catalysis | Pd(OAc)2 / Ligand | Aryl Halides | SO2 surrogate, F source | Broad substrate scope, High yields |

| Copper Catalysis | Cu(OTf)2 | Aryldiazonium Salts | SO2 surrogate, N-Chloroamines | Utilizes readily available starting materials |

V. Conclusion

The catalytic synthesis of fluorinated sulfonamides has witnessed remarkable progress, with photoredox, electrochemical, and transition-metal-catalyzed methods now offering powerful and versatile alternatives to traditional approaches. The choice of method will depend on the specific target molecule, available starting materials, and desired functional group tolerance. As research in this area continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable catalytic systems for the synthesis of these vital pharmaceutical building blocks.

References

- Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride. (n.d.). Google Scholar.

- A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates. (n.d.). CCS Chemistry - Chinese Chemical Society.

- Electrochemical fluorination – Knowledge and References. (n.d.). Taylor & Francis.

- Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins. (n.d.). PMC.

- Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides. (2025, April 29). JACS Au - ACS Publications.

- Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides. (2021, May 10). Organic Letters - ACS Publications.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC.

- Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. (2026, January 22). Request PDF - ResearchGate.

- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... (n.d.). PMC.

- A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. (n.d.). ChemRxiv.

- Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins. (n.d.). RSC Publishing.

- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018, June 11). Organic Letters - ACS Publications.

- Synthesis of N-F sulfonamides 4-1a-g. (n.d.). Download Scientific Diagram - ResearchGate.

- Synthesis of Aromatic Sulfonamides through A Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO•(SO2)2 and N-Chloroamines. (n.d.). DOI.

- Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. (n.d.). PMC.

- Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. (2004, October 13). Organic Letters.

- One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (n.d.). Chemical Science (RSC Publishing).

- Rh-catalyzed direct C–H sulfonamidation of 2,4-diarylquinazolines 15 with sulfonyl azides 15 developed by Peng. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

crystallization techniques for N-(2-fluorophenyl)benzenesulfonamide purification

An Application Guide to the Purification of N-(2-fluorophenyl)benzenesulfonamide via Crystallization Techniques

Abstract

N-(2-fluorophenyl)benzenesulfonamide is a key intermediate and building block in medicinal chemistry and materials science. The purity of this compound is paramount, as even trace impurities can significantly impact the outcomes of subsequent synthetic steps, biological assays, or material properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of N-(2-fluorophenyl)benzenesulfonamide using robust crystallization techniques. We delve into the underlying principles of crystallization, offer detailed, step-by-step protocols for single-solvent and anti-solvent methods, and provide a systematic troubleshooting guide. The methodologies are designed to be self-validating, ensuring the consistent attainment of high-purity material.

Introduction: The Imperative for Purity

The N-arylsulfonamide moiety is a privileged scaffold in drug discovery, present in numerous therapeutic agents. N-(2-fluorophenyl)benzenesulfonamide, specifically, serves as a versatile precursor for more complex molecules. The introduction of a fluorine atom can modulate key physicochemical properties such as lipophilicity and metabolic stability, making this a compound of significant interest[1].

The common synthesis route for N-substituted benzenesulfonamides involves the reaction of benzenesulfonyl chloride with an appropriate amine, in this case, 2-fluoroaniline[1][2]. This reaction can lead to several process-related impurities, including unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the sulfonyl chloride), and residual solvents. Effective purification is therefore not merely a recommendation but a critical step to ensure the integrity and reproducibility of downstream applications. Crystallization stands as the most effective, scalable, and economical method for purifying solid organic compounds, making it the technique of choice for this application[3].

Foundational Principles of Crystallization

Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to a pure solid crystalline phase. The process leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal crystallization process is governed by two main stages:

-

Nucleation: The initial formation of tiny, stable crystalline entities from a supersaturated solution.

-

Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

A slow and controlled cooling process is crucial, as it favors crystal growth over rapid precipitation. This selectivity allows impurities to remain dissolved in the surrounding solution (the mother liquor) while the pure compound crystallizes out[4].

The Critical Role of Solvent Selection

The success of any crystallization protocol hinges on the choice of solvent. The ideal solvent should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

-

Low Solvating Power at Low Temperatures: The compound should have poor solubility in the same solvent at low temperatures (e.g., 0-5 °C) to maximize recovery.

-

Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

A decision-making workflow for solvent selection is presented below.

Caption: A generalized workflow for single-solvent recrystallization of sulfonamide products.

Protocol 2: Anti-Solvent Crystallization

This method is employed when no single solvent meets the ideal criteria. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[5] A common pair for sulfonamides is Ethanol (good solvent) and Water (anti-solvent).[6]

Materials:

-

Crude N-(2-fluorophenyl)benzenesulfonamide

-

"Good" solvent (e.g., Ethanol, Acetone)

-

"Anti-solvent" (e.g., Deionized Water, Hexane)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Pipette or dropping funnel

-

Büchner funnel and filter flask

-

Vacuum source

Methodology:

-

Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask with stirring.

-

Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise while constantly stirring.

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This cloudiness indicates the point of supersaturation where nucleation begins.

-

Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. If necessary, you can gently scratch the inside of the flask with a glass rod to initiate crystallization.

-

Isolation, Washing, and Drying: Once crystal formation is complete, isolate, wash (using a mixture of the solvent/anti-solvent or pure anti-solvent), and dry the crystals as described in steps 6-8 of Protocol 1.

Purity Assessment and Characterization

Post-purification analysis is essential to validate the success of the crystallization process.

| Technique | Purpose | Indication of Purity |

| Melting Point | Assess purity and identity | A sharp melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting range. |

| Thin-Layer Chromatography (TLC) | Qualitative check for impurities | A single spot for the purified compound, with no visible spots corresponding to starting materials or byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak for the compound, allowing for the calculation of purity as a percentage (e.g., >99.5%). This is the gold standard for purity determination in the pharmaceutical industry.[7][8] |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | The spectrum should match the expected structure of N-(2-fluorophenyl)benzenesulfonamide, with no significant peaks attributable to impurities. |

| Infrared (IR) Spectroscopy | Functional group confirmation | The spectrum should show characteristic peaks for the N-H, S=O, and C-F functional groups present in the molecule.[9] |

Troubleshooting Common Crystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated but requires an initiation event. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[6] |

| "Oiling Out" | The compound separates as a liquid because the solution temperature is above the compound's melting point, or high impurity levels are present.[6] | Reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. Using a different, more suitable solvent may be necessary.[6] |

| Low Yield | 1. Too much solvent was used for dissolution. 2. Excessive washing with solvent. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Wash crystals with a minimal volume of ice-cold solvent. 3. Ensure filtration apparatus is sufficiently pre-heated. |

| Colored Product | Colored impurities are co-crystallizing with the product. | Perform the decolorization step with activated charcoal as described in Protocol 1. |

Conclusion

The crystallization protocols detailed in this guide provide a robust and reliable framework for the purification of N-(2-fluorophenyl)benzenesulfonamide. By carefully selecting a solvent system and controlling the crystallization conditions, researchers can effectively remove process-related impurities to obtain material of high purity. The validation of this purity through appropriate analytical techniques is a critical final step, ensuring the quality and reliability of the compound for its intended scientific applications.

References

- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.

-

Scribd. (n.d.). Recrystallization of Sulfanilamide. Scribd. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.

-

Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Retrieved from [Link]

-

Chen, Y.-H., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 578. Retrieved from [Link]

-

MolPort. (n.d.). 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide. MolPort. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2016). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1340–1346. Retrieved from [Link]

-

Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183-1187. Retrieved from [Link]

Sources

- 1. Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357) [evitachem.com]

- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Precision N-Sulfonylation of 2-Fluoroaniline: Reaction Architectures and Protocol Optimization

Executive Summary

The N-sulfonylation of 2-fluoroaniline is a pivotal transformation in the synthesis of bioactive sulfonamides, a pharmacophore ubiquitous in diuretics, antibiotics (sulfanilamides), and kinase inhibitors. While the reaction appears trivial, the ortho-fluorine substituent introduces specific electronic and steric challenges that differentiate it from simple aniline functionalization.

This guide provides a scientifically rigorous analysis of the reagents and protocols required to achieve high-yielding mono-N-sulfonylation while suppressing bis-sulfonylation byproducts.[1] We move beyond generic "textbook" procedures to offer field-proven strategies tailored to the reduced nucleophilicity of the 2-fluoroaniline substrate.

Mechanistic Insight & Substrate Analysis[2]

The "Ortho-Fluorine" Effect

To select the correct reagents, one must understand the substrate's electronic profile. 2-Fluoroaniline (

-

Inductive Withdrawal (-I): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, pulling electron density away from the amine nitrogen. This raises the activation energy for the nucleophilic attack on the sulfur center.

-

Steric Environment: While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the reaction center adds a non-negligible steric factor compared to para-isomers, potentially hindering the approach of bulky sulfonyl chlorides.

Reaction Pathway

The reaction follows a nucleophilic substitution at the sulfur atom. The mechanism involves the formation of a pentavalent transition state, followed by the elimination of chloride.

Figure 1: Mechanistic pathway for N-sulfonylation.[2][3][4] The base serves a dual role: activating the amine (general base catalysis) and neutralizing the HCl byproduct to drive equilibrium.

Reagent Selection Guide

The choice of reagent system dictates the yield and purity profile.

Electrophiles

-

Aryl/Alkyl Sulfonyl Chlorides (

): The standard reagent.[1] Highly reactive but moisture-sensitive.[1][5] -

Sulfonyl Fluorides (

): Emerging as a stable alternative for late-stage functionalization, often requiring specialized activation (e.g., Ca(NTf2)2 or specific silyl reagents), but generally less prone to hydrolysis than chlorides.

Base & Solvent Architectures[1]

| System | Reagents | Solvent | Mechanism | Pros | Cons |

| Method A (Standard) | Pyridine | DCM or Pyridine | Solvent acts as base & catalyst | Robust, high solubility | Pyridine removal requires acidic workup; odor.[1] |

| Method B (Catalytic) | Et3N + DMAP (5 mol%) | DCM or THF | Nucleophilic catalysis by DMAP | Faster rates for deactivated anilines | Risk of bis-sulfonylation if not controlled.[1] |

| Method C (Biphasic) | Na2CO3 / NaHCO3 | Water + Acetone/THF | Schotten-Baumann | Green, simple workup, no organic base salts | Slower kinetics; requires vigorous stirring. |

Detailed Experimental Protocols

Method A: The "Standard" Pyridine Protocol

Best for: Initial screening and robust synthesis on small to medium scale.

Reagents:

-

2-Fluoroaniline (1.0 equiv)[1]

-

Sulfonyl Chloride (1.1 - 1.2 equiv)

-

Pyridine (3.0 - 5.0 equiv or used as solvent)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve 2-fluoroaniline (1.0 mmol) in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol).[1]

-

Addition: Cool the solution to 0°C (ice bath). Add Sulfonyl Chloride (1.1 mmol) dropwise (neat or dissolved in minimal DCM).

-

Note: Cooling is critical to prevent the exotherm from promoting bis-sulfonylation.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

-

Endpoint: Disappearance of the aniline peak.

-

-

Workup:

Method B: The "Catalytic Boost" Protocol (DMAP/Et3N)

Best for: Highly deactivated anilines or sterically hindered sulfonyl chlorides.

Reagents:

-

2-Fluoroaniline (1.0 equiv)[1]

-

Sulfonyl Chloride (1.1 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.05 - 0.1 equiv)[1]

-

DCM [Anhydrous]

Procedure:

-

Setup: Dissolve 2-fluoroaniline (1.0 mmol), Et3N (1.5 mmol), and DMAP (0.05 mmol) in dry DCM (5 mL).

-

Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol) slowly.

-

Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which then transfers the sulfonyl group to the sluggish 2-fluoroaniline.[1]

-

Reaction: Stir at RT for 2–6 hours. (Reaction is typically faster than Method A).[1]

-

Workup: Wash with 0.5M HCl (careful not to hydrolyze sensitive groups), then NaHCO3/Brine.

Method C: Schotten-Baumann Conditions (Green/Scale-Up)

Best for: Large-scale synthesis where chromatography is to be avoided.[1]

Reagents:

-

2-Fluoroaniline (1.0 equiv)[1]

-

Sulfonyl Chloride (1.2 equiv)

-

Sodium Carbonate (Na2CO3) (2.0 equiv)

-

Solvent: 1:1 mixture of Water and Acetone (or THF/Dioxane)

Procedure:

-

Setup: Dissolve Na2CO3 in water. Add 2-fluoroaniline and Acetone to form a biphasic or homogeneous mixture (depending on solvent ratio).[1]

-

Addition: Add Sulfonyl Chloride dropwise at 0–10°C.

-

Reaction: Vigorously stir at RT overnight. The base neutralizes HCl in the aqueous phase.

-

Isolation:

Troubleshooting & Optimization

Controlling Bis-Sulfonylation

The formation of the bis-sulfonamide (

-

Solution 1: strictly control stoichiometry (1.0–1.1 equiv of sulfonyl chloride).[1]

-

Solution 2: Avoid heating.[1] Keep reaction at 0°C -> RT.

-

Solution 3: If bis-sulfonylation occurs, treat the crude mixture with NaOH/MeOH at reflux for 30 mins. This selectively hydrolyzes one sulfonyl group, reverting the bis-product back to the desired mono-sulfonamide [1].

Purification Strategy

-

Crystallization: Many sulfonamides crystallize well from EtOH/Water or Toluene/Hexane.[1]

-

Acid/Base Extraction:

Decision Matrix

Figure 2: Strategic decision tree for selecting the optimal sulfonylation protocol.

References

-

Gennari, C., et al. "Combinatorial Libraries: Studies in Molecular Recognition and the Quest for New Catalysts." Liebigs Annalen, 1997.[1] Link (Demonstrates hydrolysis of bis-sulfonamides).

-

Woolven, H., et al. "N-Sulfonylation of Amines."[1] Chemical Reviews, 2014.[1] (Comprehensive review of sulfonylation methodologies).

-

BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." Link

-

PubChem. "2-Fluoroaniline Compound Summary."[1] National Center for Biotechnology Information. Link

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.

Sources

- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111423342A - A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

overcoming steric hindrance in 2-fluoroaniline sulfonylation

Subject: Overcoming Steric & Electronic Deactivation in 2-Fluoroaniline Sulfonylation Ticket ID: CHEM-SUP-2F-SULF Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Matrix

The Challenge:

Researchers often misdiagnose the poor reactivity of 2-fluoroaniline solely as "steric hindrance." While the ortho-fluorine atom does provide some steric shielding, the primary culprit is electronic deactivation . The high electronegativity of fluorine creates a strong inductive effect (

When reacting with bulky sulfonyl chlorides, this combination of electronic deactivation and steric crowding leads to stalled reactions, hydrolysis of the sulfonyl chloride, or competitive side reactions.

Diagnostic Matrix: Identify Your Failure Mode

| Symptom | Probable Cause | Immediate Action |

| No Reaction / <10% Conversion | Nucleophilic Deactivation: The aniline is too electron-poor to attack the sulfonyl chloride directly. | Switch to Method B (DMAP Catalysis) . The pyridine ring acts as a transfer agent. |

| Bis-Sulfonylation (Double Addition) | Proton Transfer Speed: The mono-sulfonylated product is more acidic and is deprotonated rapidly, reacting again. | Reduce Base Stoichiometry or switch to a biphasic system (Schotten-Baumann). |

| Sulfonyl Chloride Hydrolysis | Moisture/Slow Kinetics: The reaction is so slow that ambient moisture destroys the reagent before the aniline can react. | Use Anhydrous DCM and increase reagent equivalents (1.2–1.5 eq). |

| Purple/Black Tarry Mixture | Oxidation: Aniline is oxidizing rather than reacting. | Degas solvents; ensure inert atmosphere ( |

Core Protocols: The Fix

Method A: The "Standard" Optimized Protocol (Start Here)

Best for: Standard sulfonyl chlorides (e.g., Tosyl, Mesyl) with moderate steric bulk.

The Logic: Pyridine serves a dual role as both the solvent and the proton scavenger. Its high concentration drives the equilibrium forward.

-

Dissolve: Dissolve 2-fluoroaniline (

) in anhydrous Pyridine ( -

Cool: Cool the solution to

under nitrogen. -

Add: Add Sulfonyl Chloride (

) portion-wise over 10 minutes.-

Critical: Do not add all at once; exotherms promote bis-sulfonylation.

-

-

Warm: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench: Pour into dilute

(

Method B: The "DMAP-Boosted" Protocol (High-Priority Fix)

Best for: Bulky sulfonyl chlorides or highly deactivated anilines where Method A fails.

The Logic: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst.[1] It attacks the sulfonyl chloride faster than the aniline, forming a highly reactive

Reagents:

-

2-Fluoroaniline (

) -

Sulfonyl Chloride (

) -

Triethylamine (

, acts as the bulk base) -

DMAP (

, 10 mol% catalyst) -

DCM (Anhydrous,

)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Add 2-fluoroaniline,

, and DMAP to anhydrous DCM. Stir until dissolved. -

Activation: Cool to

. Add the Sulfonyl Chloride dropwise.[2][3]-

Observation: A precipitate (

) will form almost immediately.

-

-

Reaction: Warm to RT. Monitor via TLC/LCMS.

-

Timeframe: Reaction is usually complete in 1–3 hours (significantly faster than Method A).

-

-

Workup: Wash with

(removes DMAP/

Method C: The "Nuclear Option" (Pd-Catalyzed Cross-Coupling)

Best for: Extreme steric hindrance (e.g., 2,6-disubstituted sulfonyl chlorides) where nucleophilic substitution is impossible.

The Logic: Instead of relying on the aniline to attack the sulfur, we use a Palladium catalyst to couple an Aryl Bromide with a Sulfonamide or Sodium Sulfinate. This bypasses the nucleophilicity issue entirely.

Protocol Summary (Buchwald-Hartwig Variation):

-

Coupling Partners: 2-Fluoroaniline + Aryl Sulfinate (Sodium salt).

-

Catalyst:

( -

Oxidant:

(base). -

Solvent: Toluene/Dioxane at

. -

Note: This requires de-halogenated precursors (using sulfinates instead of chlorides).

Mechanism Visualization

The following diagram illustrates why Method B (DMAP) works when Method A fails. It shows the formation of the "Active Species" which lowers the activation energy for the deactivated aniline.

Caption: The DMAP Catalytic Cycle. DMAP acts as a "nucleophilic shuttle," forming a highly reactive intermediate that compensates for the poor nucleophilicity of 2-fluoroaniline.

Troubleshooting FAQs

Q: I am seeing significant bis-sulfonylation (two sulfonyl groups on the nitrogen). How do I stop this?

A: This occurs because the sulfonamide product (

-

Fix 1: Use Schotten-Baumann conditions (biphasic

with -

Fix 2: Stop the reaction at 90% conversion.

Q: My sulfonyl chloride is a solid and very bulky (e.g., Triisopropylbenzenesulfonyl chloride). It won't react even with DMAP. A: Standard nucleophilic substitution may be impossible due to the "pincer" effect of the ortho-fluoro group on the aniline and the bulk of the sulfonyl group.

-

Fix: Switch to Microwave Synthesis . Heat the reaction (Method A or B) to

in a sealed microwave vial for 30 minutes. The thermal energy helps overcome the steric barrier.

Q: Can I use water/THF mixtures?

A: Yes, but be careful. Sulfonyl chlorides hydrolyze to sulfonic acids in water. If you use aqueous conditions (like Schotten-Baumann), you must keep the temperature low (

Q: The reaction turns black/tarry. A: Anilines are prone to oxidation. If your reaction mixture looks like tar, oxygen is interfering.

-

Fix: Degas your DCM by bubbling Nitrogen through it for 15 minutes before adding reagents. Ensure your 2-fluoroaniline starting material is not already oxidized (it should be a clear or pale yellow oil/solid, not dark brown).

References

-

Mechanism of DMAP Catalysis

- Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

-

Sulfonylation of Deactivated Anilines

-

Palladium-Catalyzed Alternative (Buchwald-Hartwig Type)

-

Li, Q., et al. (2026).[7] "Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones." Journal of Organic Chemistry. (Recent advances in Pd-catalyzed sulfonylation).

-

-

Steric Hindrance Studies

- Litvinenko, L. M., et al. (1972). "Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines." Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

minimizing side products in benzenesulfonamide synthesis

Introduction

Benzenesulfonamides are a vital class of compounds, forming the structural core of numerous pharmaceuticals, including antibacterial drugs and diuretics.[1][2] The standard synthesis, involving the electrophilic substitution of benzene followed by amination, is a cornerstone of industrial and academic organic chemistry.[3][4] However, the path from benzene to pure benzenesulfonamide is often complicated by the formation of persistent side products that can significantly impact yield and purity.

This guide provides an in-depth, troubleshooting-focused resource for researchers, chemists, and process development professionals to proactively minimize side product formation and effectively resolve common issues encountered during synthesis.

Core Synthesis Pathway & Side Reactions

The synthesis of benzenesulfonamide is typically a two-step process. First, benzene undergoes chlorosulfonation using chlorosulfonic acid to form the key intermediate, benzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield the final product, benzenesulfonamide.

While seemingly straightforward, several competing reactions can occur, leading to a mixture of products that complicates purification and reduces the overall yield. Understanding these pathways is the first step toward controlling them.

Caption: Key reaction pathways in benzenesulfonamide synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during benzenesulfonamide synthesis in a practical question-and-answer format.

Issue 1: My final product is contaminated with a high-melting, water-insoluble white solid that is difficult to remove by recrystallization.

Question: What is this impurity and how can I prevent its formation?

Answer: This persistent impurity is almost certainly diphenyl sulfone .[5][6] It is a common byproduct formed during the initial chlorosulfonation step.[7]

-

Causality (The "Why"): Diphenyl sulfone is generated via a Friedel-Crafts-type reaction where the already-formed benzenesulfonyl chloride acts as an electrophile and attacks a second molecule of benzene.[5][6][8] This side reaction is particularly favored if there is an excess of benzene relative to the chlorosulfonic acid or if the reaction temperature is too high.[4][8]

-

Preventative Measures:

-

Control Stoichiometry: The most critical factor is the molar ratio of reactants. A slight excess of chlorosulfonic acid should be used to ensure that benzene is consumed quickly, minimizing its availability to react with the benzenesulfonyl chloride intermediate. An excess of 50% chlorosulfonic acid is often recommended.[8]

-

Order of Addition: Benzene must be added slowly to the chlorosulfonic acid, not the other way around.[8] This maintains a high concentration of the sulfonating agent and a low concentration of benzene, favoring the desired reaction.

-

Temperature Control: Keep the reaction temperature low, typically between 0-10°C, during the addition of benzene. Elevated temperatures provide the activation energy needed for the undesired Friedel-Crafts reaction.

-

Issue 2: The yield of the benzenesulfonyl chloride intermediate is low, and I notice acidic fumes (HCl) even before adding ammonia.